(2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-thienyl)acrylamide
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Overview
Description
(2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-thienyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a pyridine ring substituted with two methyl groups and a thiophene ring attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-thienyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate with ammonia or an amine under controlled conditions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with methyl groups at the 4 and 6 positions using Friedel-Crafts alkylation or other suitable methods.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acrylamide moiety may produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-thienyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-thienyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide: Lacks one methyl group on the pyridine ring.
(2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide: Contains a furan ring instead of a thiophene ring.
(2E)-N-(4,6-dimethyl-2-pyridinyl)-3-phenylacrylamide: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-N-(4,6-dimethyl-2-pyridinyl)-3-(2-thienyl)acrylamide lies in its specific substitution pattern and the presence of both pyridine and thiophene rings. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-8-11(2)15-13(9-10)16-14(17)6-5-12-4-3-7-18-12/h3-9H,1-2H3,(H,15,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMGPNPRZNZFNL-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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